molecular formula C16H17NOS B4180530 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4180530
M. Wt: 271.4 g/mol
InChI Key: BZQFOWXNJGNBGG-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide is a bicyclic acetamide derivative characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin) core substituted at the 1-position with an acetamide group. The acetamide moiety is further functionalized with a thiophen-2-yl group, imparting distinct electronic and steric properties. The thiophene ring enhances π-π stacking interactions and may influence metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFOWXNJGNBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Bioactivity (Reported) References
N-(1,2,3,4-TH Naphthalen-1-yl)-2-(thiophen-2-yl)acetamide 3.2 1 (NH) 3 (C=O, S) Potential CNS modulation (analogue-based)
N-(2-Nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 2.8 1 (NH) 6 (NO₂, triazole, C=O) Antimicrobial (in vitro)
(S)-N-(1,2,3,4-TH Naphthalen-2-yl)acetamide 2.5 1 (NH) 2 (C=O) Chiral intermediate for drug synthesis

Key Observations:

  • Lipophilicity: The thiophen-2-yl group in the target compound increases LogP compared to nitro- or trifluoro-substituted analogues, suggesting improved membrane permeability .
  • The thiophene moiety may enhance interactions with sulfur-binding enzymes or receptors .

Research Findings and Implications

  • Stereochemical Control: Enantioselective synthesis of tetralin-acetamides (e.g., >99% ee for (S)-2-position isomer) highlights the importance of chiral catalysts in optimizing pharmacological profiles .
  • Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit inversion dimers via N–H⋯N hydrogen bonds, suggesting that the target compound may form similar stable crystalline phases .
  • Metabolic Stability: The thiophen-2-yl group could reduce oxidative metabolism compared to phenyl rings, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-(thiophen-2-yl)acetamide

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